

An In-depth Technical Guide to 2-Fluoro-6-isopropylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-6-isopropylaniline**

Cat. No.: **B145340**

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CAS Number: 126476-48-0

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2-Fluoro-6-isopropylaniline**, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

2-Fluoro-6-isopropylaniline, with the IUPAC name 2-Fluoro-6-(propan-2-yl)aniline, is a substituted aniline derivative. The presence of a fluorine atom and an isopropyl group on the aniline ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and biological activity.

Table 1: Physicochemical Properties of **2-Fluoro-6-isopropylaniline**

Property	Value	Source
CAS Number	126476-48-0	
IUPAC Name	2-Fluoro-6-isopropylaniline	
Molecular Formula	C ₉ H ₁₂ FN	[1]
Molecular Weight	153.20 g/mol	[1]
Physical Form	Yellow to Brown Liquid	[2]
Purity	≥95% (Commercially available)	[2]
Computed LogP	2.646	[1]
Computed TPSA	12.03 Å ²	[1]
Computed Hydrogen Bond Donors	1	[1]
Computed Hydrogen Bond Acceptors	1	[1]
Computed Rotatable Bonds	2	[1]

Note: Experimental data for properties such as boiling point, melting point, and density are not readily available for **2-Fluoro-6-isopropylaniline**. However, data for the analogous compound, 2-isopropylaniline (CAS 643-28-7), are provided for reference in the table below.

Table 2: Experimental Properties of the Analogous Compound 2-Isopropylaniline (CAS 643-28-7)

Property	Value	Source
Boiling Point	112-113 °C at 18 mmHg	[3]
Density	0.955 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.548	[3]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-Fluoro-6-isopropylaniline** is not widely published. The following are predicted spectral characteristics based on the analysis of analogous compounds such as 2-isopropylaniline, 2-fluoroaniline, and other substituted anilines.

Table 3: Predicted Spectroscopic Data for **2-Fluoro-6-isopropylaniline**

Technique	Predicted Peaks/Signals
¹ H NMR	Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.2 ppm, exhibiting complex splitting patterns due to fluorine and proton-proton coupling. Isopropyl Methine Proton (-CH(CH ₃) ₂): A septet is expected around δ 2.9-3.5 ppm. Isopropyl Methyl Protons (-CH(CH ₃) ₂): A doublet is expected around δ 1.2 ppm. Amine Protons (-NH ₂): A broad singlet is expected, with its chemical shift being solvent-dependent.
¹³ C NMR	Aromatic Carbons (Ar-C): Signals are expected in the range of δ 110-150 ppm. The carbon attached to fluorine will show a large coupling constant (¹ J _{C-F}). Isopropyl Methine Carbon (-CH(CH ₃) ₂): A signal is expected around δ 28-35 ppm. Isopropyl Methyl Carbons (-CH(CH ₃) ₂): A signal is expected around δ 22-25 ppm.
IR Spectroscopy	N-H Stretching: A pair of bands in the region of 3300-3500 cm ⁻¹ characteristic of a primary amine. C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm ⁻¹ . C=C Stretching (Aromatic): Peaks around 1600 cm ⁻¹ and 1450-1500 cm ⁻¹ . C-F Stretching: A strong absorption band in the region of 1200-1300 cm ⁻¹ . C-N Stretching: A band in the region of 1250-1350 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A peak at m/z = 153. Major Fragmentation: Loss of a methyl group ([M-15] ⁺) to give a fragment at m/z = 138, and loss of the isopropyl group ([M-43] ⁺) to give a fragment at m/z = 110.

Synthesis and Purification

Synthesis

A common method for the synthesis of **2-Fluoro-6-isopropylaniline** is the direct alkylation of 2-fluoroaniline with propylene using a solid acid catalyst.[4]

Reaction Scheme:



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Caption: Synthesis of **2-Fluoro-6-isopropylaniline**.

Experimental Protocol:

- Materials: 2-fluoroaniline, propylene, H-Y zeolite catalyst.
- Apparatus: A high-pressure chemical reactor.
- Procedure:
 - Charge the reactor with the H-Y zeolite catalyst.
 - Feed 2-fluoroaniline and propylene into the reactor at a 1:5 molar ratio.[4]
 - Maintain the reaction temperature at 255 °C and the pressure at 879 psig.[4]
 - The liquid hourly space velocity (LHSV) based on 2-fluoroaniline should be maintained at 0.25 h⁻¹.[4]
 - Monitor the reaction progress by analyzing the effluent stream using gas chromatography. A conversion of 2-fluoroaniline of approximately 71.2% can be expected under these conditions.[4]

Purification

The crude product obtained from the synthesis can be purified using standard laboratory techniques.

Experimental Protocol:

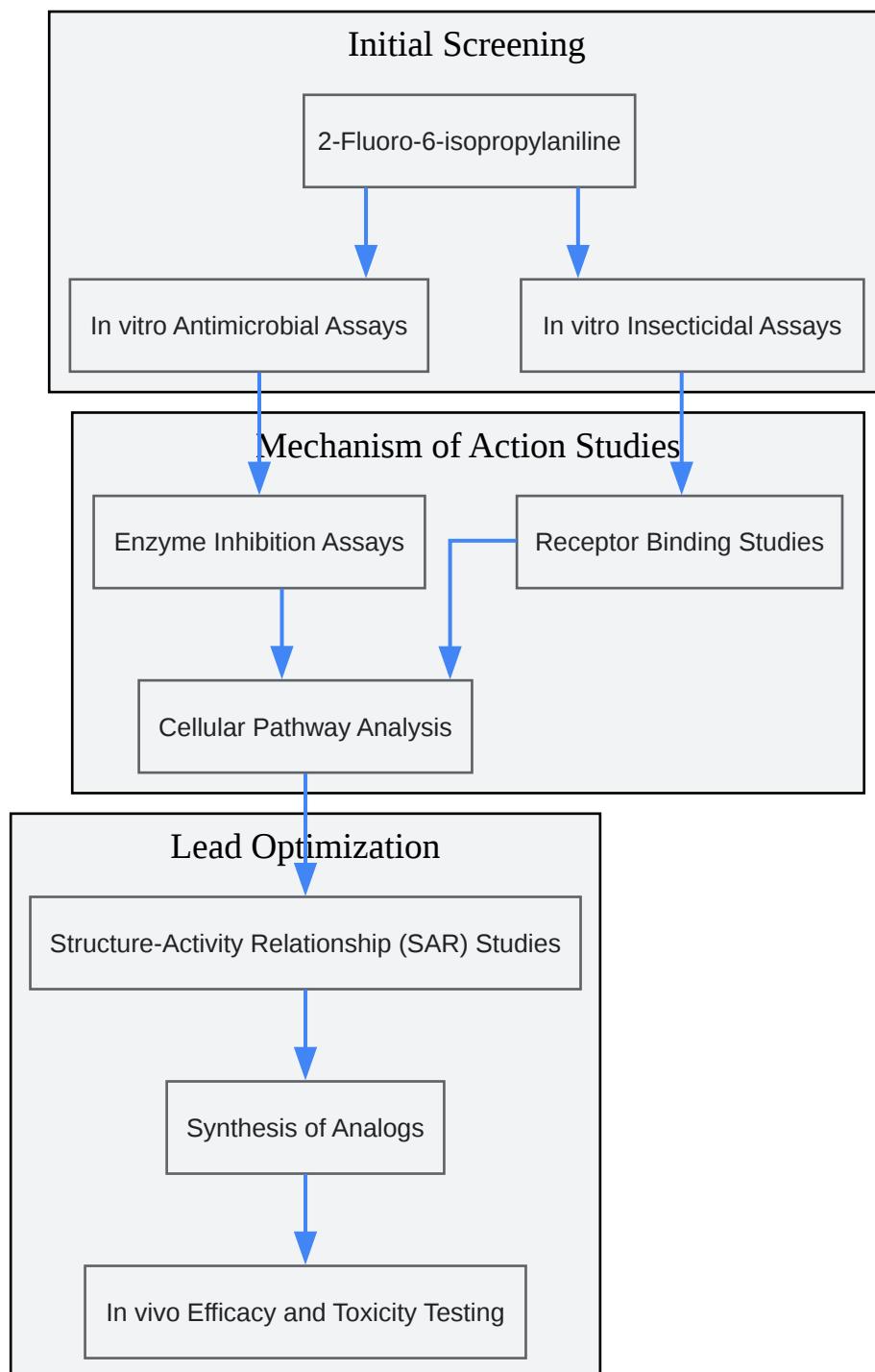
- Extraction: After the reaction, the product mixture is typically worked up by neutralizing any acidic catalyst and extracting the organic components with a suitable solvent like diethyl ether or dichloromethane.
- Washing: The organic layer is washed with water and brine to remove any residual salts and water-soluble impurities.
- Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
- Distillation: The crude product is then purified by vacuum distillation to obtain the final product with high purity.

Applications and Biological Relevance

2-Fluoro-6-isopropylaniline serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The fluorine and isopropyl substituents can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[\[5\]](#)[\[6\]](#)

- Agrochemicals: It is a known intermediate in the synthesis of herbicides.
- Medicinal Chemistry: The unique structural features of **2-fluoro-6-isopropylaniline** make it an attractive scaffold for the development of new therapeutic agents. Preliminary studies have suggested potential antimicrobial and insecticidal activities for this class of compounds. [\[5\]](#)[\[6\]](#) The fluorine atom can enhance binding affinity to biological targets through electrostatic interactions and the formation of hydrogen bonds.[\[5\]](#)

Logical Workflow for Investigating Biological Activity:

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Caption: Workflow for Biological Activity Investigation.

As of now, there is no specific information available in the public domain linking **2-Fluoro-6-isopropylaniline** to a particular signaling pathway. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.

Safety and Handling

2-Fluoro-6-isopropylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Safety Information

Hazard	Precaution
Irritation	Causes skin and serious eye irritation.
Toxicity	Harmful if swallowed or inhaled.
Handling	Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing vapors.
Storage	Store in a tightly closed container in a cool, dry place.
Fire	Combustible liquid. Use dry chemical, CO ₂ , or foam extinguishers.

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-6-isopropylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145340#2-fluoro-6-isopropylaniline-cas-number-and-properties>]

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